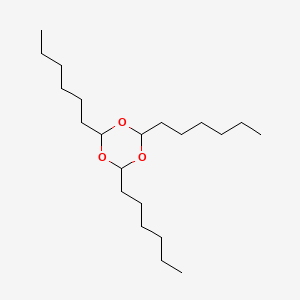

2,4,6-Trihexyl-1,3,5-trioxane

Description

Structure

3D Structure

Properties

CAS No. |

62427-72-9 |

|---|---|

Molecular Formula |

C21H42O3 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

2,4,6-trihexyl-1,3,5-trioxane |

InChI |

InChI=1S/C21H42O3/c1-4-7-10-13-16-19-22-20(17-14-11-8-5-2)24-21(23-19)18-15-12-9-6-3/h19-21H,4-18H2,1-3H3 |

InChI Key |

AOOKUJVRLOWIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1OC(OC(O1)CCCCCC)CCCCCC |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Conformational Analysis of 2,4,6 Trihexyl 1,3,5 Trioxane

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are fundamental to confirming the molecular structure and integrity of 2,4,6-trihexyl-1,3,5-trioxane.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and determining the stereochemistry of this compound. While specific spectral data for the trihexyl derivative is not extensively published, analysis of closely related analogs such as cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane provides significant insight. nih.gov

For these types of molecules, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the trioxane (B8601419) ring and the hexyl substituents. The methine protons on the trioxane ring (O-CH-R) are particularly diagnostic and typically appear as a distinct signal. In the case of the cis-isomer, where all three hexyl groups are equatorial, these three protons are chemically equivalent, leading to a single, sharp signal. For the tricyclohexyl analog, this signal appears as a doublet at 4.47 ppm. nih.gov The protons of the hexyl chains would present a series of multiplets at higher field (lower ppm values), corresponding to the different methylene (B1212753) groups and the terminal methyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the trioxane ring are expected to resonate at approximately 103-104 ppm, a characteristic chemical shift for this type of acetal (B89532) carbon. nih.govresearchgate.net The carbons of the hexyl chains would appear at distinct chemical shifts in the aliphatic region of the spectrum. The stereochemistry, specifically the cis-configuration, is supported by the simplicity of the spectra, which indicates a high degree of symmetry in the molecule.

Table 1: Representative NMR Data for Analogous 2,4,6-Trialkyl-1,3,5-trioxanes

| Compound | Nucleus | Chemical Shift (δ) ppm | Description | Reference |

|---|---|---|---|---|

| cis,cis-2,4,6-Tricyclohexyl-1,3,5-trioxane | ¹H | 4.47 | Doublet, 3H (Trioxane ring protons) | nih.gov |

| 0.99–1.83 | Multiplets, 33H (Cyclohexyl protons) | nih.gov | ||

| ¹³C | 104.29 | Trioxane ring carbons | nih.gov | |

| 25.6-41.9 | Cyclohexyl ring carbons | nih.gov | ||

| 2,4,6-Tricyclobutyl-1,3,5-trioxane | ¹H | 4.81 | Doublet, 1H (Trioxane ring proton) | researchgate.net |

This interactive table summarizes key NMR shifts for compounds analogous to this compound, illustrating the expected regions for key resonances.

Mass Spectrometry for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pathways of this compound. The molecular formula of the compound is C₂₁H₄₂O₃, corresponding to a molecular weight of 342.6 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 342.

The fragmentation of 1,3,5-trioxane (B122180) derivatives is often characterized by the cleavage of the trioxane ring. Common fragmentation pathways include the loss of one or more units of the corresponding aldehyde monomer (heptanal in this case) or cleavage to form stable carbocations derived from the alkyl substituents. For instance, the mass spectrum of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane shows a molecular ion at m/z 336 and a base peak at m/z 95, corresponding to a fragment of the cyclohexyl group. nih.gov Similarly, the spectrum for 2,4,6-tricyclobutyl-1,3,5-trioxane shows the molecular ion at m/z 252. researchgate.net This suggests that for this compound, fragmentation would likely involve characteristic losses related to the hexyl side chains.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular packing.

Analysis of the 1,3,5-Trioxane Ring Conformation (Chair Conformation)

Crystallographic studies of related 2,4,6-trisubstituted-1,3,5-trioxanes consistently show that the central six-membered trioxane ring adopts a stable chair conformation . nih.govresearchgate.net This conformation minimizes torsional strain and steric repulsion between the atoms of the ring. In this arrangement, the oxygen and carbon atoms deviate from a mean plane. researchgate.net This chair conformation is the most energetically favorable arrangement for the 1,3,5-trioxane core, a structural feature that is confidently extrapolated to the trihexyl derivative. nih.govresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O Hydrogen Bonds)

Table 2: Crystallographic Data for an Analogous 2,4,6-Trialkyl-1,3,5-trioxane

| Parameter | 2,4,6-Tricyclohexyl-1,3,5-trioxane (B1366388) | Reference |

|---|---|---|

| Crystal System | Hexagonal | nih.gov |

| Space Group | R-3c | nih.gov |

| Key Conformation | Chair (Trioxane & Cyclohexane rings) | nih.gov |

| Substituent Orientation | Equatorial (cis-configuration) | nih.gov |

This interactive table presents key crystallographic findings for a representative analog, providing a model for the expected solid-state structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis,cis-2,4,6-Tricyclohexyl-1,3,5-trioxane |

| 2,4,6-Tricyclobutyl-1,3,5-trioxane |

Detailed Crystallographic Parameter Analysis and Symmetry Considerations

The crystal structure of cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane was determined by X-ray diffraction, revealing a hexagonal crystal system. nih.gov The molecule adopts a chair conformation for the central 1,3,5-trioxane ring, which is the most stable arrangement for such six-membered heterocycles, minimizing torsional and steric strain. The three cyclohexyl substituents are found in a cis configuration relative to the trioxane ring. nih.gov

The table below summarizes the crystallographic data for cis,cis-2,4,6-tricyclohexyl-1,3,5-trioxane, which serves as a valuable reference for the anticipated parameters of the hexyl derivative.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₃₆O₃ |

| Molecular Weight | 336.50 g/mol |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 11.8542 (3) |

| c (Å) | 7.9908 (3) |

| Volume (ų) | 972.44 (5) |

| Z | 2 |

| Temperature (K) | 298 |

Theoretical and Computational Investigations of Molecular Structure and Dynamics

To complement experimental data and to gain a deeper understanding of the molecular properties of this compound at an atomic level, theoretical and computational methods are invaluable. These approaches can elucidate conformational energies, electronic effects, and the dynamic behavior of the molecule.

Quantum Chemical Calculations of Conformer Energies and Geometries

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are powerful tools for determining the optimized geometries and relative energies of different conformers. wavefun.com For this compound, the primary conformational flexibility arises from the orientation of the three hexyl chains attached to the trioxane ring.

The 1,3,5-trioxane ring itself strongly prefers a chair conformation. However, the hexyl chains can adopt various rotational arrangements, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. Quantum chemical calculations can predict the relative stability of these conformers, identifying the most probable structures at a given temperature. While specific calculations for this compound are not prominent in the searched literature, the principles of such studies on related molecules indicate that the lowest energy conformers would be those that minimize steric hindrance between the hexyl groups.

Analysis of Stereoelectronic Effects within the Trioxane Ring System

The structure and reactivity of the 1,3,5-trioxane ring are significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane-like ring to prefer an axial orientation, which is counterintuitive from a purely steric standpoint. nih.gov

In the 1,3,5-trioxane ring, each oxygen atom has a lone pair of electrons that can interact with the antibonding orbital (σ) of the adjacent C-O bond. This interaction, specifically the overlap between an oxygen lone pair (n) and the σ orbital of the vicinal C-O bond (n → σ*), is stabilizing. The chair conformation of the trioxane ring allows for optimal anti-periplanar alignment for these interactions, contributing significantly to its stability. The presence of the hexyl substituents at the 2, 4, and 6 positions will modulate these electronic effects, although the fundamental nature of the anomeric effect within the trioxane core will persist.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and flexibility of this compound over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior of the trioxane ring and the attached hexyl chains.

Mechanistic Insights into the Reactivity and Transformations of 2,4,6 Trihexyl 1,3,5 Trioxane

Reversible Ring-Opening Reactions and Controlled Aldehyde Regeneration

The stability of the 2,4,6-trihexyl-1,3,5-trioxane ring is not absolute and is significantly influenced by reaction conditions. The formation of this cyclic trimer from its monomer, heptanal (B48729), is an acid-catalyzed process that is reversible. The same acidic catalysts that facilitate the cyclotrimerization can also promote the decomposition of the trioxane (B8601419) back to the constituent aldehyde. This reversibility is a key feature of its chemistry.

The ring-opening reaction is essentially a hydrolysis process that, in the presence of an acid catalyst, yields three equivalents of the corresponding aldehyde. For instance, the decomposition of the related compound 2,4,6-tripropyl-1,3,5-trioxane (B1585552) in the presence of aqueous hydrochloric acid results in the formation of three molecules of propionaldehyde (B47417). The strength of the acidic environment plays a crucial role; excessively strong acidity can accelerate the decomposition of these trioxane derivatives.

Thermal stress also induces the cleavage of the trioxane ring. Heating 2,4,6-trialkyl-1,3,5-trioxanes to temperatures above 50°C, particularly in the range of 70°C to 100°C, in the presence of catalysts like silica (B1680970) gel, can regenerate the starting aldehyde. google.com This process allows for the controlled release of the aldehyde, which can be advantageous in certain synthetic applications where slow addition of the aldehyde is desired. For example, the thermal decomposition of 2,4,6-tripropyl-1,3,5-trioxane over a pretreated silica gel catalyst can yield n-butyraldehyde with over 99.9% purity. google.com

The reversible ring-opening is not limited to acid-catalyzed hydrolysis or thermal decomposition. A study on 1,3-benzoxazines, which share a heterocyclic ring structure, demonstrated reversible ring-opening with thiols. uni-bremen.de The reaction reached equilibrium in aprotic solvents, while nearly full conversion was observed in protic solvents, highlighting the influence of the reaction medium. uni-bremen.de This suggests that the reactivity of the trioxane ring can be modulated by the choice of reagents and solvent conditions.

Utilization as a Controlled Aldehyde Source in Organic Synthesis

A significant application of this compound in organic synthesis is its function as a controlled source of heptanal. Trioxanes, in general, serve as stable, solid, and easy-to-handle sources of anhydrous aldehydes. commonorganicchemistry.com Under acidic conditions, they decompose to release three molecules of the corresponding aldehyde. commonorganicchemistry.com This property is particularly valuable in reactions where the slow and controlled release of an aldehyde is necessary to suppress side reactions.

The thermal decomposition of 2,4,6-trialkyl-1,3,5-trioxanes in the presence of a catalyst allows for the slow distillation of the aldehyde from the reaction mixture, ensuring a low and steady concentration of the reactive carbonyl compound. This method has been shown to produce high-purity aldehydes. For example, n-butyraldehyde of over 99.9% purity can be obtained from the decomposition of 2,4,6-tripropyl-1,3,5-trioxane.

In a broader context, the parent compound, 1,3,5-trioxane (B122180), is widely used as a precursor for polyoxymethylene plastics and as an anhydrous source of formaldehyde (B43269) in various chemical reactions. commonorganicchemistry.comwikipedia.org Its ability to depolymerize to formaldehyde under specific conditions makes it a useful reagent in syntheses where the direct use of gaseous formaldehyde is impractical. industrialchemicals.gov.au This principle of controlled release is directly analogous to the use of this compound for the controlled delivery of heptanal.

Participation in Complex Organic Reaction Pathways (e.g., Prins Reaction Analogs using 1,3,5-trioxane)

1,3,5-Trioxane can serve as a formaldehyde equivalent in the Prins reaction. clockss.orgresearchgate.net For instance, the reaction of homoallylic alcohols with 1,3,5-trioxane in the presence of an acid catalyst can lead to the formation of tetrahydropyran (B127337) derivatives. clockss.org Research has shown that 1,3,5-trioxane can be a more effective formaldehyde source than paraformaldehyde in certain Prins cyclizations. clockss.org

The choice of acid catalyst and reaction conditions can influence the stereoselectivity of the Prins reaction. clockss.orgresearchgate.net For example, the combination of 1,3,5-trioxane and methanesulfonic acid has been used for the stereoselective construction of trisubstituted cis-fused hexahydro-2H-furo[3,2-b]pyran systems. researchgate.net In some cases, the use of 1,3,5-trioxane as a formaldehyde source in the Prins reaction has led to the formation of 1,3-dioxanes with good enantioselectivity when a chiral Brønsted acid catalyst is employed. nih.gov

The general mechanism of the Prins reaction involves the protonation of the carbonyl reactant (in this case, heptanal generated from the trioxane) by an acid, forming an oxonium ion. wikipedia.org This electrophile then adds to the alkene to form a carbocationic intermediate, which can then be trapped by a nucleophile or undergo elimination. wikipedia.org It is plausible that this compound, by generating heptanal in situ, could participate in analogous Prins-type reactions.

Kinetic and Thermodynamic Aspects of Trioxane Decomposition

The kinetics and thermodynamics of the decomposition of 1,3,5-trioxanes have been the subject of several studies, primarily focusing on the parent compound, 1,3,5-trioxane. The unimolecular decomposition of 1,3,5-trioxane into three molecules of formaldehyde has been investigated over a wide range of temperatures. researchgate.netosti.gov Experimental studies in shock tubes and flow reactors have determined the rate constants for this decomposition. researchgate.netosti.govscribd.com

The decomposition is a first-order reaction, and the rate is dependent on temperature and pressure. researchgate.net At high pressures, the decomposition rate of 1,3,5-trioxane is significantly faster than the subsequent decomposition of formaldehyde, making it an effective source of monomeric formaldehyde for kinetic studies. osti.gov

Below is a table summarizing kinetic data for the decomposition of 1,3,5-trioxane from various studies:

| Temperature Range (K) | Rate Constant (k) | Experimental Method | Reference |

| 950-1270 | log₁₀k∞(s⁻¹) = (15.86 – 50.0 kcal/mol)/2.3RT | Laser Schlieren in Shock Waves | researchgate.net |

| 523-603 | - | Thermal Decomposition in Ar | researchgate.net |

| 775-1082 | - | Time-of-Flight Mass Spectrometry in Shock Tube | researchgate.net |

| 800-1500 | k₁= 6.0 ×10¹⁵ exp(− 205.58 kJ mol⁻¹/RT) s⁻¹ | Dual-Frequency-Comb Spectroscopy in Shock Tube | researchgate.net |

| 700-800 | k = 10¹⁵.²⁸ ± ⁰.⁰⁶ exp(-(47.5 ± 2.4) kcal/mol/RT) | Atmospheric Pressure Flow Reactor | osti.gov |

From a thermodynamic perspective, the formation of 2,4,6-tripropyl-1,3,5-trioxane from propionaldehyde is an exothermic process. The standard enthalpy of formation for 2,4,6-tripropyl-1,3,5-trioxane has been determined to be -29.45 kJ/mol. This exothermic nature is consistent with a reversible process that can be shifted back towards the aldehyde monomers by applying thermal or acidic stress.

Advanced Applications of 2,4,6 Trihexyl 1,3,5 Trioxane in Chemical Sciences

Role as a Monomer or Precursor in Polymer Chemistry (e.g., Polyacetal Production)

The 1,3,5-trioxane (B122180) ring is a well-established monomer for the synthesis of polyacetal resins, most notably polyoxymethylene (POM). rsc.org This process occurs via ring-opening cationic polymerization, where a catalyst initiates the cleavage of the trioxane (B8601419) ring, leading to a propagating polymer chain. rsc.org While much of the foundational research focuses on the parent compound, 1,3,5-trioxane (the trimer of formaldehyde), the principle extends to its substituted derivatives. rsc.orgontosight.ai

The production of polyoxymethylene with high molecular weights can be achieved through solid-state polymerization of 1,3,5-trioxane, a method that suppresses the formation of undesirable cyclic oligomers. rsc.org For substituted trioxanes like 2,4,6-Trihexyl-1,3,5-trioxane, the polymerization process would incorporate the hexyl-substituted carbon atom into the polymer backbone, creating a modified polyacetal. A German patent indicates that during the distillation of 2,4,6-trialkyl-1,3,5-trioxanes, a residue of polymers with an acetal (B89532) structure can be isolated, confirming their role as precursors in polymerization. google.com The presence of the long hexyl side chains would be expected to significantly alter the properties of the resulting polymer, likely increasing its flexibility and solubility in nonpolar media compared to unmodified POM.

Table 5.1: Polymerization Characteristics of 1,3,5-Trioxanes

| Feature | Description | Research Finding |

|---|---|---|

| Polymerization Type | Cationic Ring-Opening Polymerization | The trioxane ring is opened by a cationic initiator, leading to the formation of a polyacetal chain. rsc.org |

| Resulting Polymer | Polyacetal (e.g., Polyoxymethylene) | The polymerization of 1,3,5-trioxane yields high-performance thermoplastics known for their strength and low friction. ontosight.ai |

| Byproduct Formation | Polymer Residue | Distillation of 2,4,6-trialkyl-1,3,5-trioxanes can yield a residue of 0-5% consisting of polymers with an acetal structure. google.com |

Utility as a Stable Building Block for Reactive and Unstable Aldehyde Equivalents

Many aldehydes, particularly those with longer alkyl chains or specific structural features, can be unstable and prone to self-polymerization or degradation over time. researchgate.net this compound serves as a stable, crystalline, and storable chemical equivalent of its corresponding monomer, heptanal (B48729). researchgate.net The trimerization of an aldehyde into its 1,3,5-trioxane form is a common strategy to handle and store otherwise reactive aldehydes. researchgate.net

This stability is a significant advantage in organic synthesis. The trioxane can be stored for extended periods and, when needed, the monomeric aldehyde can be regenerated, often through simple heating or acid catalysis, which cleaves the trioxane ring. google.comresearchgate.net For instance, research on 2,4,6-tricyclobutyl-1,3,5-trioxane highlights its application as a stable precursor for the unstable cyclobutane (B1203170) carbaldehyde, which can be regenerated via thermal breakdown. researchgate.net This allows for the controlled release and use of the aldehyde in a reaction, preventing unwanted side reactions or degradation of the starting material.

Development as a Specialized Solvent for Diverse Organic Matrices (e.g., Resins, Oils)

The chemical structure of this compound, with its polar ether-like core and nonpolar hexyl chains, gives it unique solvency characteristics. Patent literature explicitly describes 2,4,6-trialkyl-1,3,5-trioxanes as effective solvents for a range of organic materials. google.com The long alkyl chains enhance its lipophilicity, allowing it to dissolve nonpolar substances effectively.

Table 5.3: Reported Solvent Applications for 2,4,6-Trialkyl-1,3,5-trioxanes

| Matrix | Application | Source |

|---|---|---|

| Fats & Oils | Dissolving lipids and triglycerides | google.com |

| Waxes | Formulating and dissolving various natural and synthetic waxes | google.com |

| Resins | Acting as a solvent for natural and synthetic resins | google.com |

This property is particularly useful in applications requiring a high-boiling, stable, and non-reactive solvent for formulating complex mixtures such as coatings, adhesives, or specialized cleaning agents.

Investigations in Materials Science: Fuel and Lubricant Additive Research

In materials science, there is ongoing research into novel fuel components and lubricant additives to enhance performance. The parent compound, 1,3,5-trioxane, is a known component of solid fuel tablets, valued for its clean-burning properties, though it has a relatively low heat value. wikipedia.orggoogle.com Research has been conducted on incorporating additives into trioxane fuel to increase its heat content. google.com

While direct research on this compound as a fuel additive is not widely published, its properties suggest potential areas of investigation. The presence of long hydrocarbon (hexyl) chains significantly increases the carbon-to-oxygen ratio compared to the parent trioxane. This would theoretically result in a higher energy density and heat of combustion, making it a potentially valuable component in specialized fuel formulations. In the field of lubricants, where additives are used to improve properties like viscosity, thermal stability, and friction reduction, the long alkyl chains of this compound could impart desirable lipophilic and boundary-film-forming characteristics. researchgate.net

Exploration in Niche Chemical Applications: Flavoring Agents and Stabilizers in Photography

The 1,3,5-trioxane chemical family has found use in several specialized niche applications. Some trioxane derivatives have been explored as flavouring materials in the food industry and as stabilizers in color photography. nih.gov For example, the related compound 2,4,6-triisobutyl-1,3,5-trioxane (B1606636) is patented for its use as a flavoring agent, imparting sweet, creamy, and cocoa-like notes to foodstuffs and tobacco. google.comthegoodscentscompany.com

Although specific organoleptic properties of the hexyl derivative are not detailed in the available literature, its structural similarity to other flavor-active trioxanes suggests it could be a target for investigation in flavor chemistry. In photography, stabilizers are crucial for preventing the degradation of color dyes. The stable cyclic ether structure of trioxanes may contribute to their utility in this area. nih.gov

Table 5.5: Niche Applications of the 1,3,5-Trioxane Family

| Application | Compound Example | Function |

|---|---|---|

| Flavoring Agent | 2,4,6-Triisobutyl-1,3,5-trioxane | Imparts cocoa, creamy, and vanilla-like flavor notes. google.com |

| Photography Stabilizer | General 1,3,5-Trioxanes | May help prevent the degradation of dyes in color photography. nih.gov |

Research into Antimicrobial Properties and Related Chemical Biology Applications

The investigation of novel antimicrobial agents is a significant area of chemical biology. While many classes of organic compounds are screened for such properties, there is no prominent research available in the searched literature specifically detailing the antimicrobial activity of this compound. The parent compound, 1,3,5-trioxane, is known to decompose and release formaldehyde (B43269), which has broad-spectrum antimicrobial effects, but this is a property of the parent compound and not necessarily of its more stable, substituted derivatives under physiological conditions. allfordrugs.com Further research would be required to determine if this compound or other long-chain alkyl trioxanes possess any intrinsic antimicrobial or other relevant biological activities.

Comparative Studies of 2,4,6 Trihexyl 1,3,5 Trioxane with Other Substituted 1,3,5 Trioxanes

Synthesis and Structural Comparison of Variously Substituted Alkyl and Cycloalkyl Analogs (e.g., Tripropyl, Trimethyl, Tricyclohexyl, Tricyclobutyl)

The synthesis of 2,4,6-disubstituted-1,3,5-trioxanes is most commonly achieved through the acid-catalyzed cyclotrimerization of the corresponding aldehydes. google.comresearchgate.net This general method applies to a wide range of aliphatic aldehydes, leading to the formation of their stable trimeric forms. The reaction is typically promoted by acidic catalysts such as sulfuric acid, hydrochloric acid, phosphoric acid, ion exchangers, or silica (B1680970) gel. google.com The exclusion of water is often necessary to prevent side reactions and hydrolysis of the product.

2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde): This analog is formed from the trimerization of acetaldehyde (B116499). A described method involves the dropwise addition of acetaldehyde to a catalyst like silica gel at low temperatures (e.g., -10°C to 0°C), followed by distillation to isolate the product. google.com

2,4,6-Tripropyl-1,3,5-trioxane (B1585552): Synthesized via the acid-catalyzed cyclotrimerization of propionaldehyde (B47417) (propanal), often using silica gel as the catalyst. The compound is a cyclic organic molecule with the formula C₁₂H₂₄O₃. nih.govnist.gov

2,4,6-Tricyclohexyl-1,3,5-trioxane (B1366388): This compound is obtained by treating cyclohexanecarbaldehyde with a catalyst such as toluene-4-sulfonic acid monohydrate (PTSA). nih.gov

2,4,6-Tricyclobutyl-1,3,5-trioxane: The synthesis of this analog is particularly noteworthy. It was formed in a 39% yield during the work-up phase of the Swern oxidation of cyclobutylmethanol. iucr.orgnih.govnih.gov This process generates cyclobutane (B1203170) carbaldehyde, which is unstable and prone to polymerization. The aldehyde readily trimerizes to form the more stable 2,4,6-tricyclobutyl-1,3,5-trioxane, which can then serve as a stable precursor to regenerate the aldehyde upon heating. iucr.orgnih.gov

Structurally, these compounds share a core six-membered 1,3,5-trioxane (B122180) ring. X-ray diffraction studies and conformational analysis reveal that this ring consistently adopts a chair-like conformation to minimize steric strain, similar to cyclohexane. nih.goviucr.org The alkyl or cycloalkyl substituents at the 2, 4, and 6 positions predominantly occupy the more stable equatorial positions to reduce unfavorable 1,3-diaxial interactions. In the case of 2,4,6-tricyclobutyl-1,3,5-trioxane and 2,4,6-tricyclohexyl-1,3,5-trioxane, all three cycloalkyl groups are in a cis conformation relative to the trioxane (B8601419) ring, meaning they are all on the same side of the ring's plane. nih.goviucr.orgnih.gov

The table below provides a structural comparison of these analogs.

| Compound Name | Precursor Aldehyde | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,4,6-Trihexyl-1,3,5-trioxane | Heptanal (B48729) | C₂₁H₄₂O₃ | 342.56 |

| 2,4,6-Trimethyl-1,3,5-trioxane | Acetaldehyde | C₆H₁₂O₃ | 132.16 matrix-fine-chemicals.com |

| 2,4,6-Tripropyl-1,3,5-trioxane | Propionaldehyde | C₁₂H₂₄O₃ | 216.32 nih.gov |

| 2,4,6-Tricyclohexyl-1,3,5-trioxane | Cyclohexanecarbaldehyde | C₂₁H₃₆O₃ | 336.50 nih.gov |

| 2,4,6-Tricyclobutyl-1,3,5-trioxane | Cyclobutane carbaldehyde | C₁₅H₂₄O₃ | 252.34 researchgate.net |

Derivation of General Structure-Reactivity Principles for 2,4,6-Trialkyl-1,3,5-Trioxanes

Based on the comparative studies, several general principles governing the structure and reactivity of 2,4,6-trialkyl-1,3,5-trioxanes can be derived:

Synthesis Principle: The most reliable and general method for synthesizing 2,4,6-trialkyl-1,3,5-trioxanes is the acid-catalyzed cyclotrimerization of the corresponding aliphatic aldehydes. google.comresearchgate.net This reaction provides a direct route to these stable cyclic trimers.

Structural Principle: The 1,3,5-trioxane ring in this class of compounds consistently adopts a stable chair conformation. The substituents at the 2, 4, and 6 positions invariably orient themselves in equatorial positions to minimize steric hindrance, resulting in an all-cis configuration relative to the ring. The energetic preference for this conformation increases with the steric bulk of the substituent. iucr.org

Emerging Research Frontiers and Future Perspectives for 2,4,6 Trihexyl 1,3,5 Trioxane

Innovations in Sustainable and Green Synthetic Methodologies for Trioxane (B8601419) Production

The traditional synthesis of 1,3,5-trioxanes involves the acid-catalyzed cyclotrimerization of aldehydes. google.comgoogle.com For 2,4,6-trihexyl-1,3,5-trioxane, this involves the trimerization of heptanal (B48729). Conventional methods often rely on strong mineral acids like sulfuric or phosphoric acid, which can lead to challenges in catalyst separation, waste generation, and equipment corrosion. google.comntnu.no Modern research is intensely focused on developing greener, more sustainable synthetic routes that offer high yields, improved selectivity, and easier catalyst recycling.

Key innovations in this area include:

Heterogeneous Catalysis: The use of solid acid catalysts is a significant step towards greener production. Materials such as silica (B1680970) gel, bentonitic earth, and silica sulfuric acid (SSA) provide an active surface for the reaction to occur and can be easily removed from the reaction mixture by simple filtration. google.comresearchgate.netacs.org This simplifies purification and allows for the potential reuse of the catalyst, aligning with the principles of green chemistry. For instance, a German patent describes the use of silica gel beads for the synthesis of various 2,4,6-trialkyl-1,3,5-trioxanes, achieving good yields and product purity after distillation. google.com

Solvent-Free Conditions: The development of catalytic systems that operate efficiently without a solvent medium represents a major advancement in sustainability. Acetonyltriphenylphosphonium bromide (ATPB) has been shown to be an effective catalyst for the cyclotrimerization of aliphatic aldehydes under solvent-free conditions, accommodating a variety of functional groups. researchgate.net Similarly, the use of a small amount of trimethylsilyl (B98337) chloride can catalyze the formation of 1,3,5-trioxanes at room temperature in the absence of a solvent, offering excellent yields. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are being explored as dual catalyst-solvent systems. Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. Research on the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane (B189310) using ionic liquids has demonstrated high yields and selectivity, suggesting this methodology could be adapted for the trihexyl analogue. researchgate.net

Recyclable Catalysts: Heteropoly acids have been shown to effectively catalyze the cyclotrimerization of aldehydes. A key advantage is that the catalyst and the product characteristically separate into two phases, allowing the recovered catalyst to be used repeatedly without significant loss of activity. researchgate.net

These innovative approaches are pivotal for the environmentally responsible and economically viable production of this compound on a larger scale.

| Catalyst System | Applicable Aldehyde | Key Advantages |

| Silica Gel / Solid Acids | Aliphatic Aldehydes (e.g., Heptanal) | Heterogeneous, easy separation, reusable. google.com |

| Acetonyltriphenylphosphonium Bromide (ATPB) | Aliphatic Aldehydes | Solvent-free conditions, high yields. researchgate.net |

| Ionic Liquids | Aliphatic Aldehydes | Acts as both catalyst and solvent, recyclable, high selectivity. researchgate.net |

| Heteropoly Acids | Aliphatic Aldehydes | Phase separation allows for easy catalyst recycling and reuse. researchgate.net |

| Silica Sulfuric Acid (SSA) | Ketones (for related endoperoxides) | Heterogeneous, inexpensive, recyclable, mild reaction conditions. acs.org |

Computational Chemistry for Predictive Material Design and Performance Optimization

Computational chemistry and multiscale modeling are becoming indispensable tools for accelerating materials discovery and optimizing performance, bypassing time-consuming and costly trial-and-error experimentation. nih.govmit.edu For a molecule like this compound, these predictive methods offer a powerful way to understand its behavior and design new materials with tailored properties.

Future research in this domain is expected to focus on:

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior of the trioxane ring and the flexible hexyl chains. This is crucial for understanding how the molecule will pack in a solid state or behave in a solution, influencing properties like melting point, solubility, and viscosity. These simulations are foundational for designing materials where molecular arrangement is key. nih.gov

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and reactivity of the trioxane. This is particularly relevant for understanding and predicting its degradation pathways, for example, the acid-catalyzed ring-opening reaction. chemrxiv.org Mechanistic proposals for related trioxane syntheses have been assisted by molecular orbital calculations, showcasing the power of these tools in understanding reaction pathways. acs.org

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can be trained on existing experimental data to predict the properties of new chemical structures. mit.edu By inputting molecular descriptors for this compound, these models could predict its performance as an additive in a polymer, a component in a fuel, or a precursor for other advanced materials. This data-driven approach can rapidly screen potential applications and guide experimental efforts toward the most promising areas. mit.edumit.edu

| Computational Method | Predicted Property / Application | Relevance to this compound |

| Molecular Dynamics (MD) | Mechanical properties, thermal stability, phase behavior, self-assembly. | Predicting how the long hexyl chains influence material bulk properties like stiffness and melting point. nih.gov |

| Quantum Mechanics (QM) / DFT | Reaction mechanisms, electronic properties, degradation pathways. | Understanding the acid-catalyzed decomposition, which is crucial for applications in degradable polymers. acs.orgchemrxiv.org |

| Machine Learning (ML) / AI | High-throughput screening of properties, predictive performance in formulations. | Rapidly identifying potential applications by predicting its behavior in various material contexts (e.g., as a plasticizer, fuel component). mit.edu |

Novel Catalyst Discovery for Enhanced Selectivity and Efficiency in Trioxane Transformations

Beyond the synthesis of the trioxane itself, catalysis plays a crucial role in its subsequent chemical transformations. The discovery of novel catalysts that can perform these transformations with high efficiency and selectivity is a major research frontier. The goal is to move beyond simple decomposition and utilize the trioxane ring as a functional motif in more complex molecular architectures.

Future directions in catalysis for trioxane transformations include:

Site-Selective Catalysis: In molecules with multiple reactive sites, achieving selectivity is a significant challenge. Research into catalyst-controlled regiodivergent reactions, while demonstrated in other systems like the oxidation of unsymmetrical diols, provides a conceptual blueprint. youtube.com Developing catalysts that can selectively functionalize the trioxane ring or the hexyl chains would open up new synthetic possibilities.

Photocatalysis: The use of light to drive chemical reactions offers mild conditions and unique reactivity. The pairing of photocatalysts with other catalysts, such as enzymes, has been shown to transform alkene isomers with high selectivity. acs.org This concept could be applied to trioxane chemistry, for instance, by using a photocatalyst to generate a reactive intermediate that then engages in a selective transformation.

Biocatalysis: Enzymes offer unparalleled selectivity in chemical synthesis. While not yet widely applied to synthetic trioxanes, the potential for using engineered enzymes to perform specific transformations on the this compound molecule is a compelling future prospect. This could enable the creation of complex, chiral molecules that are difficult to access through traditional synthetic chemistry.

The development of such advanced catalytic systems will be essential to unlock the full synthetic potential of this compound as a building block for high-value chemicals and materials.

Interdisciplinary Research at the Interface of Organic Chemistry and Advanced Materials Science

Perhaps the most exciting future for this compound lies at the nexus of organic chemistry and materials science. Here, the molecule is not just a chemical but a functional component within a larger material system. Its unique structure can be leveraged to impart specific, desirable properties to advanced materials.

A prime example of this interdisciplinary approach is the recent development of photodegradable polymers for additive manufacturing (3D printing). chemrxiv.orgrsc.org

Concept: Researchers have introduced the 1,3,5-trioxane (B122180) ring as a chemically stable but latently reactive motif within a polymer network. chemrxiv.orgrsc.org

Mechanism: The trioxane-containing polymer is stable under normal conditions and during the initial 3D printing process. However, when exposed to a specific trigger, such as UV light, a photoacid generator (PAG) embedded in the material releases acid. rsc.org This acid catalyzes the rapid degradation of the trioxane rings, breaking down the polymer network. chemrxiv.org

Application: This technology allows for the creation of "transient" or "on-demand" degradable materials. For example, a 3D-printed object could be designed to dissolve and disappear when it is no longer needed by simply exposing it to a specific light source. chemrxiv.orgrsc.org

The incorporation of this compound into such systems could offer further advantages. The long hexyl chains could enhance the processability of the photopolymer resin, improve the mechanical properties (e.g., flexibility) of the printed object, and modulate the degradation kinetics. This research frontier highlights a shift in perspective: from viewing this compound as a simple trimer of an aldehyde to seeing it as a sophisticated functional building block for the next generation of smart and sustainable materials.

Q & A

Q. Basic: What synthetic methodologies are validated for preparing trialkyl-1,3,5-trioxanes, and how do alkyl chain lengths impact reaction efficiency?

Answer :

Synthesis of trialkyl-trioxanes typically involves cyclocondensation of aldehydes or ketones with formaldehyde derivatives. For example:

- Triethyl variant : Reaction of phosphorus trichloride with ethylene glycol under inert conditions (N₂ atmosphere) forms a cyclic intermediate, followed by oxidation .

- Tripropyl variant : Substituted aldehydes undergo acid-catalyzed cyclization, with microwave-assisted methods reducing reaction times .

- Impact of alkyl chains : Longer chains (e.g., hexyl vs. ethyl) reduce reactivity due to steric hindrance, necessitating elevated temperatures (80–120°C) and prolonged reaction times. Solvent polarity (e.g., dichloromethane vs. ethanol) also influences yield .

Table 1 : Comparative Synthesis Parameters

| Substituent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl | PCl₃ | 25–30 | 65–70 | |

| Propyl | H₂SO₄ | 80–90 | 55–60 |

Q. Basic: Which spectroscopic techniques are most effective for structural elucidation of trialkyl-trioxanes?

Q. Answer :

- ¹H/¹³C NMR : Key for identifying substituent positions and ring conformation. For 2,4,6-tricyclohexyl-1,3,5-trioxane, NMR reveals equatorial cyclohexyl groups and chair-like trioxane ring geometry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₂₁H₃₆O₃: m/z 336.52) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., O–C–O angles ≈ 112° in tricyclohexyl derivatives) .

Q. Advanced: How can computational models predict stereoelectronic effects in trialkyl-trioxanes?

Q. Answer :

- DFT Calculations : Used to analyze conformational stability. For 2,4,6-trihalo-trioxanes, chair conformers are energetically favored over boat forms by ~15 kcal/mol due to reduced steric strain .

- NBO Analysis : Reveals hyperconjugative interactions (e.g., σ→σ* orbital delocalization) stabilizing substituent orientations .

- MD Simulations : Predict solubility and aggregation behavior in solvents like ethanol or n-alkyl acetates .

Table 2 : Computed Thermodynamic Parameters (Trioxane Derivatives)

| Compound | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | Source |

|---|---|---|---|

| 1,3,5-Trioxane | -9.26 | -7.50 | |

| cis-2,4,6-Trimethyltrioxane | -152.06 | -136.35 |

Q. Advanced: How do alkyl substituents affect thermochemical stability and reactivity?

Q. Answer :

- Thermal Stability : Longer alkyl chains (hexyl > propyl > ethyl) increase melting points (e.g., tricyclohexyl: mp 146–149°C) but reduce thermal decomposition thresholds due to van der Waals interactions .

- Oxidative Reactivity : Ethyl/propyl derivatives undergo faster oxidation than cyclohexyl analogs, attributed to weaker C–H bonds in linear chains .

- Contradictions in Data : Discrepancies in enthalpy values (e.g., ±5% variation across studies) require validation via bomb calorimetry or DSC .

Q. Basic: What purification strategies mitigate byproducts in trialkyl-trioxane synthesis?

Q. Answer :

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate) isolates trioxanes from oligomeric byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >95% purity for tricyclohexyl derivatives .

- Distillation : Short-path distillation under vacuum (0.1 mmHg) minimizes thermal degradation .

Q. Advanced: How can QSPR models optimize physicochemical properties for specific applications?

Q. Answer :

- Solubility Prediction : Correlate Hansen solubility parameters (δD, δP, δH) with alkyl chain length. Hexyl derivatives exhibit higher lipophilicity (logP ≈ 4.2) than ethyl analogs (logP ≈ 1.8) .

- Viscosity Modeling : Trialkyl-trioxanes in n-alkyl acetates show Newtonian behavior, with viscosity inversely proportional to temperature (η = 0.0011 Pa·s at 298 K) .

Table 3 : Physicochemical Properties of Tripropyl-trioxane

| Property | Value |

|---|---|

| Boiling Point | 296.74°C (est.) |

| Density (20°C) | 1.0316 g/cm³ |

| Refractive Index (nD) | 1.4410 |

Q. Key Recommendations for Researchers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.